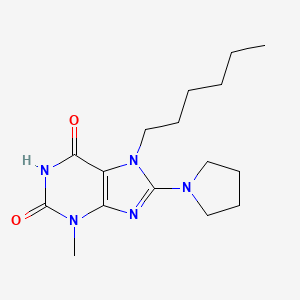![molecular formula C14H21NO B14092568 1-[2-(Dimethylamino)phenyl]cyclohexanol CAS No. 13288-48-7](/img/structure/B14092568.png)
1-[2-(Dimethylamino)phenyl]cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Dimethylamino)phenyl]cyclohexanol is an organic compound with the molecular formula C14H21NO It is a cyclohexanol derivative where the hydroxyl group is substituted at the first position, and a 2-(dimethylamino)phenyl group is attached
Preparation Methods
The synthesis of 1-[2-(Dimethylamino)phenyl]cyclohexanol typically involves the following steps:
Grignard Reaction: One common method is the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with cyclohexanone to form the desired product.
Reduction: Another method involves the reduction of the corresponding ketone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production: Industrial production methods may involve catalytic hydrogenation or other large-scale reduction techniques to achieve high yields and purity.
Chemical Reactions Analysis
1-[2-(Dimethylamino)phenyl]cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different alcohols or hydrocarbons using reducing agents.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4), and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product.
Scientific Research Applications
1-[2-(Dimethylamino)phenyl]cyclohexanol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacology.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)phenyl]cyclohexanol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to various biological effects.
Pathways Involved: It may influence signaling pathways, metabolic processes, or other cellular mechanisms, depending on its application and context.
Comparison with Similar Compounds
1-[2-(Dimethylamino)phenyl]cyclohexanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include other cyclohexanol derivatives, such as 1-phenylcyclohexanol and 1-(dimethylamino)cyclohexanol.
Uniqueness: The presence of both the dimethylamino group and the phenyl group in the same molecule gives it distinct chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
13288-48-7 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
1-[2-(dimethylamino)phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H21NO/c1-15(2)13-9-5-4-8-12(13)14(16)10-6-3-7-11-14/h4-5,8-9,16H,3,6-7,10-11H2,1-2H3 |
InChI Key |
DFRVSYRQVKFYDX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2(CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Hydroxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092488.png)
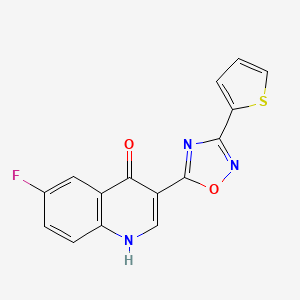
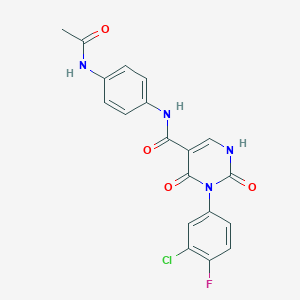
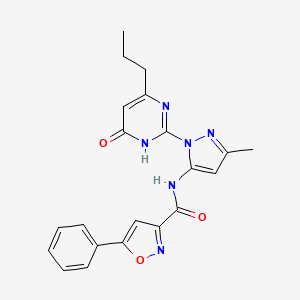
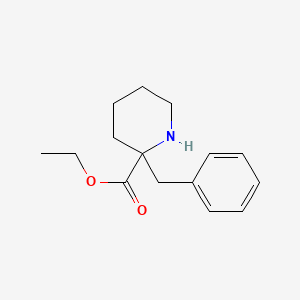
![9-(4-fluorophenyl)-1-methyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14092512.png)
![[6-[2-[2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B14092523.png)
![1-(4-Chlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092526.png)
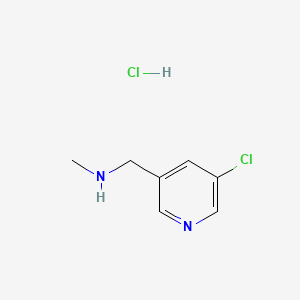
![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092536.png)
![7-methyl-2-(4-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092543.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B14092550.png)
![7-Methyl-1-(3-propoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092555.png)
